Acuminaminoside
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Overview
Description
Acuminaminoside is a nitrogen-containing glucoside isolated from the leaves of Glochidion acuminatum.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acuminaminoside involves the isolation of the compound from the leaves of Glochidion acuminatum. The process includes extraction with methanol, followed by chromatographic separation techniques to purify the compound . The specific reaction conditions for the synthesis of this compound have not been extensively detailed in the literature.
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from plant sources .
Chemical Reactions Analysis
Types of Reactions
Acuminaminoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
general reagents for oxidation (e.g., potassium permanganate), reduction (e.g., sodium borohydride), and substitution (e.g., halogenating agents) can be used .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized glucosides, while reduction may produce reduced glucosides .
Scientific Research Applications
Acuminaminoside has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of glucosides and their derivatives.
Mechanism of Action
The mechanism of action of acuminaminoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of cellular signaling pathways, leading to its observed biological activities . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Glochidiolide
- Isoglochidiolide
- Glochidacuminosides A—D
Uniqueness
Acuminaminoside is unique due to its nitrogen-containing glucoside structure, which distinguishes it from other similar compounds. Its specific biological activities and potential therapeutic applications also set it apart .
Properties
CAS No. |
769954-40-7 |
---|---|
Molecular Formula |
C22H23NO8 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-(2-amino-1-benzofuran-3-yl)-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C22H23NO8/c23-21-17(12-6-2-4-8-15(12)29-21)13(25)9-11-5-1-3-7-14(11)30-22-20(28)19(27)18(26)16(10-24)31-22/h1-8,16,18-20,22,24,26-28H,9-10,23H2/t16-,18-,19+,20-,22-/m1/s1 |
InChI Key |
FSCPLBXCTGZFSA-QKYBYQKWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)C2=C(OC3=CC=CC=C32)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=C(OC3=CC=CC=C32)N)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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